2,5-dichloro-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)thiophene-3-carboxamide
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Overview
Description
The compound “2,5-dichloro-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)thiophene-3-carboxamide” has a molecular formula of C14H11Cl2N3O3S3 and a molecular weight of 436.34. It is a derivative of benzothiazole .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a benzothiazole ring, which is a heterocyclic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .Scientific Research Applications
Thiophene Derivatives in Carcinogenicity Studies
Thiophene analogues of known carcinogens like benzidine and 4-aminobiphenyl have been synthesized and evaluated for potential carcinogenicity. These compounds have been tested in vitro to understand their carcinogenic potential. Although the compounds showed some activity consistent with their chemistry, suggesting potential carcinogenicity, their behavior casts doubt on their ability to elicit tumors in vivo. This study indicates the use of thiophene derivatives in understanding and predicting carcinogenicity of new compounds (Ashby et al., 1978).
Thiophene and Its Role in Antitumor Activity
Research on imidazole derivatives, which share a heterocyclic structure similar to the compound of interest, has shown significant antitumor activities. These studies provide a foundation for exploring the potential antitumor applications of similar compounds, including those with a thiophene core (Iradyan et al., 2009).
Environmental Impact and Biodegradation
Studies on condensed thiophenes, a significant portion of organosulfur compounds found in petroleum and other fossil fuel products, review their occurrence, toxicity, and biodegradation. This line of research highlights the environmental aspect of thiophene derivatives, potentially relevant to environmental pollution and remediation studies (Kropp & Fedorak, 1998).
Structural and Activity Relationships
The study of structure-activity relationships of thiophene derivatives over the last decade has been reviewed, indicating the importance of thiophene in medicinal chemistry for its varied therapeutic properties. This suggests the relevance of structural modifications of thiophene derivatives, including 2,5-dichloro-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)thiophene-3-carboxamide, in enhancing biological activity (Drehsen & Engel, 1983).
Mechanism of Action
Thiophene derivatives have been found to exhibit a variety of properties and applications, including use in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Benzothiazole derivatives, on the other hand, have been found in many important synthetic drug molecules and have shown diverse biological activities . They bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
Properties
IUPAC Name |
2,5-dichloro-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N3O3S3/c1-19(2)25(21,22)7-3-4-9-10(5-7)23-14(17-9)18-13(20)8-6-11(15)24-12(8)16/h3-6H,1-2H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVYVOJGWKRGLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(SC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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